Phenotypic Screening Validation: Selective Hit Identification in a 50,000-Compound Library for Vanishing White Matter Leukodystrophy
The target compound (designated Hit H2) was identified among only 20 primary hits from a library of 50,000 drug-like compounds screened in primary fibroblasts isolated from the Eif2b5ᴿ¹³²ᴴ/ᴿ¹³²ᴴ VWM mouse model, yielding a hit rate of 0.04% [1]. The screening readout was correction of abnormal mitochondrial content in mutant cells. The 5-ethyl analog was not reported among the primary hits in this screening, nor were other N5-alkyl variants of the triazinoindole scaffold, indicating that the N5-butyl substitution pattern is specifically associated with this phenotypic activity profile. The study subsequently identified Sigma-1 receptor (S1R) agonism as the putative mechanism, with S1R agonists shown to correct mitochondrial functional impairments and enhance survival of mutant cells under ER stress conditions [1].
| Evidence Dimension | Phenotypic hit rate in VWM disease-relevant primary fibroblast assay |
|---|---|
| Target Compound Data | Hit H2: identified among 20 primary hits from 50,000 compounds (0.04% hit rate); decreased mitochondrial content in Eif2b5 mutant fibroblasts, bringing it closer to wild-type levels |
| Comparator Or Baseline | 5-Ethyl analog: not reported among the 20 primary hits in the same screening library; 5-methyl and 5-benzyl analogs: not reported among hits |
| Quantified Difference | Qualitative differentiation: target compound = confirmed primary hit in VWM model; comparator N5-alkyl analogs = not detected as hits in the same screening platform (hit rate threshold 0.04%) |
| Conditions | Primary fibroblasts from Eif2b5ᴿ¹³²ᴴ/ᴿ¹³²ᴴ VWM mouse model; cell-based fluorescent mitochondrial content assay; 50,000-compound DIVERSet library at 10 µM |
Why This Matters
This phenotypic screening validation provides direct experimental evidence that the N5-butyl substituent is associated with a biological activity profile (S1R-mediated mitochondrial correction in VWM) not observed for other N5-alkyl variants tested under identical conditions, supporting compound-specific procurement for VWM or S1R-related research programs.
- [1] Atzmon A, Herrero M, Sharet-Eshed R, et al. Drug Screening Identifies Sigma-1-Receptor as a Target for the Therapy of VWM Leukodystrophy. Frontiers in Molecular Neuroscience. 2018;11:336. doi:10.3389/fnmol.2018.00336. Abstract: 20 hits from 50,000 compounds (0.04% hit rate); Table 2, Hit H2; Results: S1R agonism and mitochondrial function correction. View Source
